2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol
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Overview
Description
2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol is a chemical compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-bromo-5-fluorophenylacetic acid with difluoroethanol under specific reaction conditions. The process may include steps such as halogenation, fluorination, and hydroxylation to achieve the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:
3-bromo-5-fluorophenylacetic acid: Shares similar structural features but differs in functional groups.
3-bromo-5-fluorophenol: Contains a hydroxyl group attached to the phenyl ring but lacks the difluoroethanol moiety.
2-(3-bromo-5-fluorophenyl)-2,2-difluoroacetic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group. The uniqueness of 2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrF3O |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
DMYOGHLNQRSXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CO)(F)F |
Origin of Product |
United States |
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